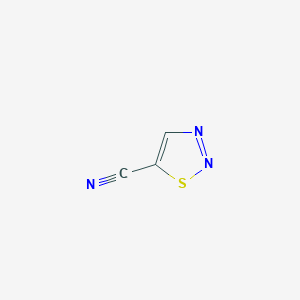

5-Cyano-1,2,3-thiadiazole

Description

Properties

Molecular Formula |

C3HN3S |

|---|---|

Molecular Weight |

111.13 g/mol |

IUPAC Name |

thiadiazole-5-carbonitrile |

InChI |

InChI=1S/C3HN3S/c4-1-3-2-5-6-7-3/h2H |

InChI Key |

RMYKOFBFMSOHTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=N1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Cyano-1,2,3-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1,2,3-thiadiazole is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,2,3-thiadiazole ring system, it possesses a unique combination of electronic properties and potential biological activities. The presence of the cyano group, a potent electron-withdrawing substituent, significantly influences the molecule's reactivity, polarity, and ability to participate in intermolecular interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance through a representative signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. While experimental data for certain properties remain to be fully elucidated in publicly available literature, a combination of computed and predicted values provides valuable insights into its molecular characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃HN₃S | PubChem |

| Molecular Weight | 111.13 g/mol | PubChem |

| IUPAC Name | 1,2,3-thiadiazole-5-carbonitrile | PubChem |

| CAS Number | 57352-02-0 | PubChem |

| Canonical SMILES | C1=C(SN=N1)C#N | PubChem |

| InChI | InChI=1S/C3HN3S/c4-1-3-2-5-6-7-3/h2H | PubChem |

| XLogP3 (Predicted) | 0.5 | PubChem |

| Topological Polar Surface Area | 77.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

The synthesis of 1,2,3-thiadiazoles can be achieved through several established methods, including the Hurd-Mori, Pechmann, and Wolff syntheses. The Hurd-Mori synthesis is a versatile and widely used method for the preparation of 1,2,3-thiadiazoles from hydrazones with an adjacent active methylene group. Below is a detailed, plausible experimental protocol for the synthesis of this compound based on the principles of the Hurd-Mori reaction.

Synthesis of this compound via Hurd-Mori Reaction

This protocol describes a two-step process starting from cyanoacetic acid hydrazide.

Step 1: Formation of the Hydrazone Intermediate

-

Reactants:

-

Cyanoacetic acid hydrazide

-

An appropriate aldehyde or ketone (e.g., formaldehyde or acetone)

-

Ethanol (as solvent)

-

Glacial acetic acid (as catalyst)

-

-

Procedure:

-

Dissolve cyanoacetic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirring solution, add the aldehyde or ketone (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrazone product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the obtained hydrazone using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

-

Step 2: Cyclization to this compound

-

Reactants:

-

Hydrazone intermediate from Step 1

-

Thionyl chloride (SOCl₂)

-

An inert solvent (e.g., dichloromethane or toluene)

-

-

Procedure:

-

Suspend the dried hydrazone intermediate (1 equivalent) in the inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add thionyl chloride (2-3 equivalents) dropwise to the stirring suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

-

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not yet defined in the literature, the broader class of 1,2,3-thiadiazole derivatives has demonstrated a range of biological activities, including anticancer, antiviral, and plant-activating properties. The anticancer activity of many heterocyclic compounds, including thiadiazole derivatives, often involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis. The following diagram illustrates a plausible mechanism by which a generic 1,2,3-thiadiazole derivative might exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling cascade.

Caption: Plausible anticancer mechanism of a 1,2,3-thiadiazole derivative via PI3K/Akt/mTOR pathway inhibition.

This diagram illustrates how a 1,2,3-thiadiazole derivative could potentially inhibit key kinases (PI3K, Akt, mTOR) in this pathway, thereby blocking downstream signals that promote cell growth and survival, and ultimately leading to an anti-tumor effect. It is important to note that this is a generalized representation, and the precise molecular targets of this compound would require dedicated experimental validation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. This guide has summarized its core physicochemical properties, provided a detailed synthetic protocol, and explored a potential avenue of its biological activity. Further experimental investigation into its physical characteristics and biological mechanisms of action is warranted to fully unlock the potential of this intriguing molecule. The information presented herein serves as a valuable resource for researchers and scientists embarking on studies involving this compound and its derivatives.

Spectroscopic Analysis of 5-Cyano-1,2,3-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Cyano-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with detailed experimental protocols for acquiring such data.

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These predictions are based on published data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~9.6 | Singlet |

Prediction based on the ¹H NMR data for benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole)-4-carbonitrile, where the proton on a similar thiadiazole ring appears at 9.59 ppm[4].

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~140-150 |

| C-5 | ~155-160 |

| C≡N | ~115-120 |

Predictions for C-4 and C-5 are based on data for the parent 1,2,3-thiadiazole and benzo[1,2-d:4,5-d′]bis([2][3]thiadiazole)-4-carbonitrile[4][5]. The prediction for the cyano carbon is based on data for benzo[1,2-d:4,5-d′]bis([2][3]thiadiazole)-4-carbonitrile, which shows a signal at 119.3 ppm for the cyano group[4].

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch | 2230 - 2240 | Strong |

| C=N Stretch (ring) | ~1600 | Medium |

| C-H Stretch (ring) | ~3100 | Medium |

| Ring Vibrations | 1300 - 1500 | Medium-Weak |

The C≡N stretching frequency is based on the value of 2233 cm⁻¹ reported for benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole)-4-carbonitrile[4]. The other predicted frequencies are based on general values for aromatic heterocyclic compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 111.00 | Molecular Ion |

| [M - N₂]⁺ | 83.00 | Loss of nitrogen molecule |

| [M - N₂ - HCN]⁺ | 56.00 | Subsequent loss of hydrogen cyanide |

The primary fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a molecule of nitrogen from the molecular ion[2][6]. The molecular weight of this compound (C₃HN₃S) is 111.13 g/mol .

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. Carbon-13 Nmr spectra of 1,2,3-thiadiazoles | Semantic Scholar [semanticscholar.org]

- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 5-Cyano-1,2,3-thiadiazole: A Technical Guide

Introduction

5-Cyano-1,2,3-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the thiadiazole ring and the cyano substituent. Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of such novel compounds, providing insights that complement and guide experimental studies. This technical guide outlines the standard computational protocols and expected data for a thorough quantum chemical investigation of this compound.

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Level of Theory

A common and reliable level of theory for molecules of this nature is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination offers a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

Calculation Types

-

Geometry Optimization: The molecular structure is fully optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken atomic charges, and the dipole moment are calculated to understand the molecule's reactivity and polarity.

Data Presentation

Optimized Geometrical Parameters

The following table presents a representative structure of optimized bond lengths and bond angles for a cyano-substituted azole ring, as would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.32 |

| C3-S4 | 1.75 |

| S4-C5 | 1.73 |

| C5-N1 | 1.34 |

| C5-C6 | 1.44 |

| C6-N7 | 1.16 |

| Bond Angles (°) | |

| N1-N2-C3 | 110.0 |

| N2-C3-S4 | 115.0 |

| C3-S4-C5 | 90.0 |

| S4-C5-N1 | 112.0 |

| C5-N1-N2 | 113.0 |

| N1-C5-C6 | 124.0 |

| S4-C5-C6 | 124.0 |

| C5-C6-N7 | 178.0 |

Calculated Vibrational Frequencies

This table shows a selection of predicted vibrational frequencies and their assignments for a molecule with a cyano-substituted heterocyclic ring.

| Frequency (cm⁻¹) | Symmetry | Assignment |

| 2250 | A' | C≡N stretch |

| 1550 | A' | C=N stretch |

| 1450 | A' | Ring stretch |

| 1200 | A' | C-N stretch |

| 950 | A' | Ring deformation |

| 850 | A' | C-S stretch |

| 600 | A" | Out-of-plane bend |

Electronic and Thermochemical Properties

Key electronic and thermochemical properties are summarized in the table below.

| Property | Value |

| Electronic Properties | |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 4.2 |

| Thermochemical Properties | |

| Zero-point energy (kcal/mol) | 45.3 |

| Enthalpy (kcal/mol) | 48.1 |

| Gibbs Free Energy (kcal/mol) | 25.6 |

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a general synthetic approach can be adapted from known procedures for related compounds.

General Synthesis of Substituted 1,2,3-Thiadiazoles

A common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction. A generalized protocol is as follows:

-

Hydrazone Formation: A ketone or aldehyde is reacted with hydrazine or a substituted hydrazine to form the corresponding hydrazone.

-

Cyclization with Thionyl Chloride: The purified hydrazone is then treated with thionyl chloride (SOCl₂). This reagent serves as the sulfur source and promotes the cyclization to the 1,2,3-thiadiazole ring.

-

Work-up and Purification: The reaction mixture is typically quenched with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

For the synthesis of this compound, a plausible precursor would be a compound containing an α-cyano ketone or a related reactive species.

Characterization

The synthesized compound would be characterized by standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡N stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Quantum Chemical Calculation Workflow

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

Relationship between Theoretical and Experimental Data

The Diverse Biological Activities of 5-Cyano-1,2,3-Thiadiazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. The incorporation of a cyano group at the 5-position of this ring system has been shown to modulate and enhance a variety of biological activities, making 5-cyano-1,2,3-thiadiazole derivatives a subject of growing interest in the quest for novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this promising class of compounds.

Synthesis of the this compound Core

The primary and most common method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. This reaction involves the cyclization of hydrazones with thionyl chloride. For the synthesis of this compound derivatives, a key starting material is often a cyanoacetyl compound which is converted to its corresponding hydrazone before cyclization.

A general synthetic workflow is depicted below:

Further modifications and functionalization at the 4-position of the thiadiazole ring can be achieved by utilizing appropriately substituted starting materials or through post-cyclization reactions, leading to a diverse library of derivatives for biological screening.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential in various therapeutic and agricultural applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. While specific data for this compound derivatives is still emerging, related structures have shown significant cytotoxic effects against various cancer cell lines. For instance, d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have demonstrated potent antitumor activity against human breast cancer T47D cells, with IC50 values in the nanomolar range, comparable to the standard drug adriamycin.[1] The presence of the cyano group can enhance the electrophilicity of the thiadiazole ring, potentially facilitating interactions with biological nucleophiles in cancer cells.

Antimicrobial Activity

The thiadiazole scaffold is a well-known pharmacophore in the development of antimicrobial agents. The biological activity of these compounds is often attributed to the presence of the -N=C-S- moiety. While extensive data exists for 1,3,4-thiadiazole derivatives, the exploration of 5-cyano-1,2,3-thiadiazoles as antibacterial and antifungal agents is an active area of research.

Insecticidal Activity

Thiadiazole derivatives have also shown promise as insecticides.[2] For example, certain N-tert-butyl-N,N′-diacylhydrazines incorporating a 1,2,3-thiadiazole moiety have exhibited significant mortality against agricultural pests like Plutella xylostella.[3] The cyano group can influence the lipophilicity and electronic properties of the molecule, which are critical for its penetration through the insect cuticle and interaction with the target site.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of selected thiadiazole derivatives, providing a comparative overview of their potency. It is important to note that specific data for this compound derivatives is limited in the public domain, and the presented data for other thiadiazole isomers serves as a reference for potential activity.

Table 1: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (Breast Cancer) | 0.042 - 0.058 | [1] |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (Cervical Cancer) | 0.70 | |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | U2OS (Osteosarcoma) | 0.69 |

Table 2: Insecticidal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound Class | Insect Species | Activity | Reference |

| N-tert-butyl-N,N′-diacylhydrazines | Plutella xylostella | 79% mortality at 200 µg/mL | [3] |

| (E)-β-farnesene based carboxamides | Myzus persicae | LC50 = 33.4 µg/mL | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. Below are methodologies for key assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Agar Well Diffusion Method

This method is used to assess the antibacterial activity of a compound by measuring the zone of inhibition of bacterial growth.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antifungal Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Insecticidal Activity: Leaf-Dip Bioassay against Spodoptera littoralis

This method is commonly used to evaluate the insecticidal activity of compounds against leaf-eating insects.

Protocol:

-

Compound Preparation: Prepare different concentrations of the test compounds in an appropriate solvent with a surfactant.

-

Leaf Treatment: Dip leaves of a suitable host plant (e.g., castor bean) into the test solutions for a few seconds and allow them to air dry.

-

Insect Exposure: Place the treated leaves in a petri dish with a specific number of insect larvae (e.g., third-instar larvae of Spodoptera littoralis).

-

Mortality Assessment: Record the larval mortality at specific time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage of mortality and determine the LC50 value (the concentration of the compound that causes 50% mortality).

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, the broader class of thiadiazoles is known to interact with various biological targets.

For instance, in cancer, thiadiazole derivatives have been reported to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and histone deacetylases. Some derivatives induce apoptosis through the modulation of pro- and anti-apoptotic proteins.

The diagram below illustrates a generalized signaling pathway that could be targeted by anticancer thiadiazole derivatives, leading to apoptosis.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. Their synthesis is accessible through established chemical methods, allowing for the generation of diverse libraries for screening. While research is ongoing, the existing data on related thiadiazole structures suggests that the this compound scaffold is a valuable starting point for the development of new anticancer, antimicrobial, and insecticidal agents. Further in-depth studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic and agricultural potential. This guide provides a foundational resource for researchers embarking on the exploration of this exciting area of medicinal and agrochemical chemistry.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Cyano-1,2,3-thiadiazole

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 5-Cyano-1,2,3-thiadiazole is limited. This guide provides a comprehensive overview based on the known chemistry of the 1,2,3-thiadiazole ring system, the influence of the cyano substituent, and standard analytical methodologies for assessing thermal properties. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to this compound and its Thermal Stability

This compound is a heterocyclic compound featuring a five-membered ring containing one sulfur and two adjacent nitrogen atoms, with a cyano group attached at the 5-position. The 1,2,3-thiadiazole ring is known to be an interesting scaffold in medicinal and agricultural chemistry. A key characteristic of the 1,2,3-thiadiazole system is its potential for thermal or photochemical decomposition, often leading to the extrusion of molecular nitrogen. This reactivity is a critical consideration in drug development and material science, as it dictates the compound's stability under various processing and storage conditions.

The thermal stability of the 1,2,3-thiadiazole ring is influenced by its substituents. The presence of an electron-withdrawing cyano group at the 5-position is expected to impact the electronic distribution within the heterocyclic ring, thereby affecting its thermal lability. Generally, the decomposition of 1,2,3-thiadiazoles can proceed through the formation of transient intermediates like thiirenes and thioketenes.

Analytical Methodologies for Thermal Analysis

The thermal stability and decomposition profile of a compound like this compound are typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is particularly useful for determining the decomposition temperatures and quantifying mass loss associated with decomposition, evaporation, or desorption.[2]

Data Presentation: Expected Thermal Analysis Data

While specific quantitative data for this compound is not available, the following table summarizes the type of information that would be obtained from DSC and TGA analyses.

| Parameter | Analytical Technique | Description |

| Melting Point (Tm) | DSC | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. |

| Enthalpy of Fusion (ΔHfus) | DSC | The amount of heat absorbed during melting, calculated from the area of the melting peak. |

| Decomposition Onset Temperature (Tonset) | DSC / TGA | The temperature at which decomposition begins, identified as the onset of an exothermic event (DSC) or mass loss (TGA).[3] |

| Peak Decomposition Temperature (Tpeak) | DSC / TGA | The temperature at which the rate of decomposition is maximal, corresponding to the peak of the exothermic event or the derivative of the TGA curve. |

| Mass Loss (%) | TGA | The percentage of the initial sample mass lost during decomposition. |

| Residue (%) | TGA | The percentage of the initial sample mass remaining after heating to a high temperature. |

Experimental Protocols

Below are detailed, generalized experimental protocols for conducting DSC and TGA analyses on a solid organic compound such as this compound.

4.1. Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.[4]

-

Encapsulation: Hermetically seal the pan to prevent sublimation or evaporation of the sample before decomposition. For studies of decomposition, a pinhole lid may be used to allow for the escape of gaseous products.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the expected decomposition range (e.g., 300 °C).[4]

-

-

Data Analysis: Analyze the resulting thermogram to determine the temperatures and enthalpies of any observed thermal events.

4.2. Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA's microbalance.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-100 mL/min.[3]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a linear rate, typically 10 or 20 K/min, to a final temperature where decomposition is complete (e.g., 600 °C).[3]

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition, temperatures of maximum mass loss rate, and the total mass loss.

Plausible Decomposition Pathway

The thermal decomposition of 1,2,3-thiadiazoles is generally accepted to proceed via the extrusion of molecular nitrogen (N2), a thermodynamically favorable process. This initial fragmentation step is thought to yield a transient thiirene intermediate, which can then undergo further rearrangement or fragmentation. In the case of this compound, a plausible decomposition pathway is illustrated below.

This proposed pathway begins with the thermally induced cleavage of the N-N and S-C bonds, leading to the release of nitrogen gas and the formation of a highly strained cyano-substituted thiirene ring. This intermediate is likely to be unstable and could rapidly rearrange to the more stable cyanothioketene. Subsequent decomposition of this thioketene would lead to a variety of smaller molecular fragments.

Conclusion

References

The Enduring Legacy of 1,2,3-Thiadiazoles: A Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole core, a five-membered heterocyclic motif, has carved a significant niche in the landscape of synthetic and medicinal chemistry. From its initial discovery in the late 19th century to its current status as a privileged scaffold in drug discovery, the journey of this unassuming ring system is a testament to the continuous evolution of organic synthesis and the relentless search for novel therapeutic agents. This technical guide provides a comprehensive overview of the historical discovery, key synthetic developments, and the burgeoning pharmacological applications of 1,2,3-thiadiazoles, tailored for professionals in the scientific community.

A Historical Perspective: Unraveling the 1,2,3-Thiadiazole Ring

The story of 1,2,3-thiadiazoles begins in 1896 with the pioneering work of Pechmann and Nold, who first reported the synthesis of this heterocyclic system.[1] Their method involved the reaction of diazomethane with phenyl isothiocyanate.[1] This initial discovery laid the groundwork for future explorations into the synthesis and properties of this novel class of compounds.

Following this seminal work, other synthetic routes were developed, notably the Wolff synthesis, which involves the reaction of diazo ketones with thionating agents like ammonium hydrosulfide.[2] A significant breakthrough came in 1955 with the development of the Hurd-Mori synthesis, a versatile and widely adopted method that utilizes the reaction of hydrazone derivatives with thionyl chloride.[3] This method's operational simplicity and broad substrate scope have made it a cornerstone in the synthesis of a vast array of 1,2,3-thiadiazole derivatives.

dot

Caption: A timeline of key milestones in the discovery and development of 1,2,3-thiadiazoles.

Synthetic Methodologies: Building the 1,2,3-Thiadiazole Core

The versatility of the 1,2,3-thiadiazole scaffold is largely due to the various synthetic strategies developed over the years. Below are the seminal methods that have been instrumental in the advancement of 1,2,3-thiadiazole chemistry.

The Pechmann and Nold Synthesis

The Pechmann and Nold synthesis represents the first documented method for constructing the 1,2,3-thiadiazole ring. This reaction involves the 1,3-dipolar cycloaddition of a diazoalkane to a thiocarbonyl compound, most notably an isothiocyanate.

dot

References

The 1,2,3-Thiadiazole Ring: A Nexus of Reactivity and Synthetic Opportunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a unique five-membered aromatic heterocycle that serves as a versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and the presence of a weak N=N bond make it a precursor to a variety of highly reactive intermediates, unlocking synthetic pathways to molecules that are otherwise difficult to access.[3] This guide explores the core reactivity and key chemical transformations of the 1,2,3-thiadiazole ring system, providing insights into its synthetic utility. The discussion will cover foundational reactions such as thermal and photochemical decomposition, base-mediated ring cleavage, and transition metal-catalyzed transannulations, which are central to its application in modern drug discovery and materials science.[1][4]

Fundamental Reactivity and Transformations

The chemistry of 1,2,3-thiadiazole is dominated by reactions that involve the cleavage of its heterocyclic ring. These transformations are typically initiated by heat, light, base, or transition metal catalysts, leading to the extrusion of molecular nitrogen (N₂) and the formation of valuable reactive intermediates.

Thermal and Photochemical Decomposition

One of the most characteristic reactions of 1,2,3-thiadiazoles is the extrusion of dinitrogen upon thermolysis or photolysis.[3] This decomposition proceeds through the formation of a highly strained, anti-aromatic thiirene intermediate, which can then isomerize to a thioketene.[1][5] These intermediates are typically not isolated but are trapped in situ by various reagents.

Ultrafast time-resolved spectroscopy studies on substituted 1,2,3-thiadiazoles have shown that upon photoexcitation (e.g., at 266 nm), both thiirene and thioketene species can form in less than a picosecond.[3][5] The stability and subsequent reaction pathways of these intermediates are influenced by substituents and the reaction medium. For instance, electron-withdrawing groups can stabilize the thiirene ring.[1] The final products often arise from the dimerization of these reactive species, leading to compounds like 1,3-dithiole and 1,3-dithietane derivatives.[1][5]

Base-Mediated Ring Cleavage

The reaction of 1,2,3-thiadiazoles with strong, non-nucleophilic bases represents a powerful method for generating alkynylthiolates.[6] This transformation, pioneered by Micetich et al., typically involves treating a 4-substituted-1,2,3-thiadiazole with an organolithium reagent (like n-BuLi), sodium amide, or potassium t-butoxide at low temperatures.[6] The mechanism involves initial deprotonation at the C5 position, followed by ring-opening, extrusion of N₂, and formation of a lithium alkynylthiolate.

This intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers.[6] This reaction provides a synthetic route to functionalized alkynes that complements traditional methods.

Rearrangement Reactions

1,2,3-Thiadiazole derivatives can undergo various rearrangement reactions to form other heterocyclic systems. A notable example is the Dimroth rearrangement, which involves the isomerization of certain substituted 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places.[7] While classic to triazole chemistry, analogous transformations occur with 1,2,3-thiadiazoles, particularly those bearing amino or hydrazinyl substituents at the C5 position. Under acidic or basic conditions, the thiadiazole ring can open and re-close to form more stable isomers, such as 1,2,3-triazole-5-thiols.[8]

Transition Metal-Catalyzed Transannulation

A modern and powerful transformation of 1,2,3-thiadiazoles is their rhodium-catalyzed denitrogenative transannulation.[9][10] In this reaction, a rhodium catalyst facilitates the extrusion of N₂ to form a reactive α-thiavinyl rhodium-carbenoid intermediate.[10] This intermediate can then participate in cycloaddition reactions with various partners.

When reacted with alkynes, this process leads to the regioselective synthesis of highly substituted thiophenes.[9] Similarly, reaction with nitriles provides access to isothiazoles, and reactions with other unsaturated systems can yield a variety of sulfur-containing heterocycles.[10][11] This strategy has significantly expanded the synthetic utility of 1,2,3-thiadiazoles, allowing for the construction of complex heterocyclic frameworks from simple precursors.[9]

Quantitative Data on Key Transformations

The yields of 1,2,3-thiadiazole transformations are highly dependent on the substitution pattern of the ring and the specific reaction conditions employed. The following tables summarize representative data from the literature.

Table 1: Synthesis of 1,2,3-Thiadiazoles via Hurd-Mori Reaction The Hurd-Mori reaction, involving the cyclization of hydrazones with thionyl chloride, is a foundational method for preparing the thiadiazole ring itself.[12][13]

| Starting Material (Hydrazone Precursor) | Product | Yield (%) | Reference |

| Pyrazolyl-phenylethanone semicarbazones | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | [13][14] |

| N-tosylhydrazones and elemental sulfur | Substituted aryl 1,2,3-thiadiazoles | 44-98% | [13] |

| Ionic liquid-supported sulfonyl hydrazone | Substituted 1,2,3-thiadiazoles | 80-91% | [13] |

| N-protected pyrrolidinone hydrazone | Pyrrolo[2,3-d][1][5][6]thiadiazole | 94% | [15] |

Table 2: Rhodium-Catalyzed Transannulation Reactions

| 1,2,3-Thiadiazole Substrate | Reaction Partner | Catalyst | Product | Yield (%) | Reference |

| 1-(p-Toluenesulfonyl)-4-phenyl-1,2,3-triazole* | Benzonitrile | Rh₂(Oct)₄ | 2,4-Diphenyl-1-tosyl-imidazole | 82% | [16] |

| 4-Aryl-1,2,3-thiadiazoles | Various Nitriles | Rh₂(OAc)₄ | 3,5-Disubstituted isothiazoles | 41-95% | [10] |

| 4-Aryl-1,2,3-thiadiazoles | Terminal Alkynes | [Rh(cod)Cl]₂ | Substituted Thiophenes | 45-98% | [9] |

*Note: The first entry refers to a 1,2,3-triazole, a related reaction that proceeds via a similar rhodium carbenoid intermediate, illustrating the broader context of this chemistry.

Detailed Experimental Protocols

The following sections provide generalized, representative methodologies for key transformations of the 1,2,3-thiadiazole ring based on established literature procedures.

Protocol for Hurd-Mori Synthesis of a 4-Aryl-1,2,3-thiadiazole

This protocol is adapted from the general synthesis of pyrazolyl-1,2,3-thiadiazoles and other Hurd-Mori procedures.[13][14][15]

-

Step 1: Formation of Semicarbazone. To a solution of the aryl ketone (1.0 eq) in methanol, add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature or gentle reflux for 2-4 hours until TLC analysis indicates complete consumption of the ketone. Cool the reaction mixture, and collect the precipitated semicarbazone by filtration. Wash the solid with cold water and dry under vacuum.

-

Step 2: Cyclization. Suspend the dried semicarbazone (1.0 eq) in dichloromethane or chloroform. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 3.0-5.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification. Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.

Protocol for Base-Mediated Ring Cleavage and Alkylation

This protocol is a generalized procedure based on the reaction described by Micetich for the formation of alkynyl thioethers.[6]

-

Reaction Setup. To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add a solution of the 4-substituted-1,2,3-thiadiazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ring Cleavage. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise to the cooled thiadiazole solution. Stir the mixture at -78 °C for 1 hour. A color change and evolution of nitrogen gas may be observed.

-

Electrophilic Trapping. Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification. Quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-alkynyl thioether.

Conclusion

The 1,2,3-thiadiazole ring is far more than a simple heterocyclic scaffold; it is a masked precursor for a host of reactive intermediates. Its ability to undergo clean extrusion of nitrogen under various conditions makes it a reliable source of thiirenes, thioketenes, and alkynylthiolates. Furthermore, the advent of transition metal-catalyzed transannulation reactions has unlocked new avenues for the synthesis of complex, sulfur-containing heterocycles. For researchers in drug discovery and synthetic chemistry, a thorough understanding of these fundamental transformations is crucial for leveraging the full potential of this versatile and reactive ring system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

- 10. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfur-controlled and rhodium-catalyzed formal (3 + 3) transannulation of thioacyl carbenes with alk-2-enals and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 5-Substituted-1,2,3-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The substituent at the 5-position plays a pivotal role in modulating the pharmacological profile of these compounds. This technical guide provides a comprehensive overview of the core synthetic routes to 5-substituted-1,2,3-thiadiazoles, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in research and drug development.

Core Synthetic Strategies

The construction of the 5-substituted-1,2,3-thiadiazole ring system is primarily achieved through three key synthetic methodologies: the Hurd-Mori synthesis, reactions involving N-tosylhydrazones, and multicomponent reactions. Each approach offers distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

The Hurd-Mori Synthesis

The Hurd-Mori synthesis is a classical and widely employed method for the preparation of 1,2,3-thiadiazoles.[1][2] This reaction involves the cyclization of α-methylene ketone semicarbazones or their N-substituted derivatives with thionyl chloride (SOCl₂). The reaction proceeds through the formation of a hydrazonoyl chloride intermediate, which then undergoes cyclization and elimination to afford the 1,2,3-thiadiazole ring.

Protocol 1: Synthesis of 4-Aryl-1,2,3-thiadiazoles [1]

This protocol outlines the synthesis of 4-aryl-1,2,3-thiadiazoles from the corresponding aryl methyl ketone semicarbazones.

-

Step 1: Preparation of the Semicarbazone A solution of the aryl methyl ketone (1.0 eq.), semicarbazide hydrochloride (1.2 eq.), and sodium acetate (1.5 eq.) in aqueous ethanol is heated at reflux for 2-4 hours. The reaction mixture is then cooled, and the precipitated semicarbazone is collected by filtration, washed with water, and dried.

-

Step 2: Cyclization with Thionyl Chloride The dried semicarbazone (1.0 eq.) is added portion-wise to an excess of thionyl chloride (3.0-5.0 eq.) at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The excess thionyl chloride is removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Pyrazolyl-1,2,3-thiadiazoles [3]

This method describes the synthesis of 1,2,3-thiadiazoles bearing a pyrazole moiety.

-

Step 1: Synthesis of Pyrazolyl-phenylethanone Semicarbazones A mixture of the respective pyrazolyl-phenylethanone (1.0 eq.), semicarbazide hydrochloride (1.2 eq.), and sodium acetate (1.5 eq.) in methanol is stirred at room temperature for 5-6 hours. The resulting solid is filtered, washed with cold methanol, and dried to yield the semicarbazone.

-

Step 2: Hurd-Mori Cyclization The pyrazolyl-phenylethanone semicarbazone (1.0 eq.) is added to an excess of thionyl chloride (5.0 eq.) at 0 °C. The mixture is stirred at room temperature for 3-4 hours. The excess thionyl chloride is distilled off, and the residue is treated with crushed ice. The separated solid is filtered, washed with a saturated sodium bicarbonate solution and water, and then dried. The crude product is recrystallized from a suitable solvent to afford the pure pyrazolyl-1,2,3-thiadiazole.

Synthesis from N-Tosylhydrazones

A versatile and more recent approach to 1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with a sulfur source. This method often proceeds under milder conditions compared to the Hurd-Mori synthesis and offers a broader substrate scope.

This protocol describes a metal-free synthesis of 4-aryl-1,2,3-thiadiazoles.

-

A mixture of the N-tosylhydrazone (0.5 mmol), elemental sulfur (1.0 mmol), and tetrabutylammonium iodide (TBAI) (0.1 mmol) in dimethyl sulfoxide (DMSO) (2.0 mL) is stirred at 120 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel.

Protocol 4: I₂/CuCl₂-Promoted One-Pot Three-Component Synthesis [5][6]

This efficient one-pot method utilizes a ketone, p-toluenesulfonyl hydrazide, and potassium thiocyanate as a sulfur source.

-

To a solution of the methyl ketone (0.5 mmol) and p-toluenesulfonyl hydrazide (0.6 mmol) in DMSO (2.0 mL) are added potassium thiocyanate (1.0 mmol), iodine (0.1 mmol), and copper(II) chloride (0.1 mmol). The reaction mixture is stirred at 100 °C for 8-12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Multicomponent Reactions

Multicomponent reactions (MCRs) provide a powerful and atom-economical strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of 5-substituted-1,2,3-thiadiazoles.

Protocol 5: I₂/DMSO-Mediated Synthesis of 5-Acyl-1,2,3-thiadiazoles [7]

This protocol describes a transition-metal-free, three-component synthesis of 5-acyl-1,2,3-thiadiazoles.

-

A mixture of the enaminone (0.5 mmol), tosylhydrazine (0.6 mmol), elemental sulfur (1.0 mmol), and iodine (0.1 mmol) in DMSO (2.0 mL) is stirred at 100 °C for 5-10 hours in an open flask. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired 5-acyl-1,2,3-thiadiazole.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 5-substituted-1,2,3-thiadiazoles via the described methods.

| Entry | Synthetic Route | 5-Substituent | Reagents & Conditions | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Hurd-Mori | 4-Tolyl | 4-Methylacetophenone semicarbazone, SOCl₂ | Neat | 12 | 78 | [1] |

| 2 | Hurd-Mori | Phenyl | Acetophenone semicarbazone, SOCl₂ | Neat | 24 | 85 | [1] |

| 3 | Hurd-Mori | Pyrazolyl | Pyrazolyl-phenylethanone semicarbazone, SOCl₂ | Neat | 4 | 88 | [3] |

| 4 | N-Tosylhydrazone | 4-Methoxyphenyl | 4-Methoxyacetophenone tosylhydrazone, S₈, TBAI | DMSO | 12 | 92 | [4] |

| 5 | N-Tosylhydrazone | Naphthalen-2-yl | 2-Acetylnaphthalene tosylhydrazone, S₈, TBAI | DMSO | 12 | 85 | [4] |

| 6 | Three-Component | 4-Chlorophenyl | 4-Chloroacetophenone, TsNHNH₂, KSCN, I₂, CuCl₂ | DMSO | 10 | 89 | [5] |

| 7 | Three-Component | Cyclohexyl | Cyclohexyl methyl ketone, TsNHNH₂, KSCN, I₂, CuCl₂ | DMSO | 12 | 74 | [6] |

| 8 | Multicomponent | (4-Fluorophenyl)carbonyl | 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, TsNHNH₂, S₈, I₂ | DMSO | 8 | 92 | [7] |

| 9 | Multicomponent | (Thiophen-2-yl)carbonyl | 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, TsNHNH₂, S₈, I₂ | DMSO | 10 | 85 | [7] |

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows for the synthesis of 5-substituted-1,2,3-thiadiazoles.

References

- 1. mdpi.com [mdpi.com]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 5. I2/CuCl2-promoted one-pot three-component synthesis of aliphatic or aromatic substituted 1,2,3-thiadiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5-Cyano-1,2,3-thiadiazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-Cyano-1,2,3-thiadiazole in common organic solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and frameworks for data presentation to enable researchers to generate and standardize solubility profiles.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. Solubility dictates the choice of solvents for reaction media, crystallization, and delivery vehicles, directly impacting bioavailability and efficacy. This guide outlines the established methods for accurately determining the solubility of this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this critical data. For comparative purposes and data reporting, the following table structure is recommended.

Table 1: Template for Reporting the Solubility of this compound in Common Organic Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Polar Aprotic | ||||

| Acetone | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Acetonitrile | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Dimethylformamide (DMF) | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Dimethyl sulfoxide (DMSO) | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Polar Protic | ||||

| Methanol | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Ethanol | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Isopropanol | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Nonpolar | ||||

| Toluene | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Hexane | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Dichloromethane (DCM) | 25 | Gravimetric | ||

| 40 | Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[1]

Principle: A saturated solution of the compound is prepared by shaking an excess amount of the solid in the solvent of interest until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by gravimetric analysis.[2][3]

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Conical flasks or vials with secure caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure a saturated solution.[1]

-

Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 40 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples until a constant concentration is observed.[2]

-

Once equilibrium is reached, allow the solution to stand at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Filter the solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid.[1]

-

Record the exact volume of the filtrate.

-

Evaporate the solvent from the dish in a fume hood or using a gentle stream of nitrogen.

-

Dry the dish containing the solid residue to a constant weight in a drying oven or vacuum desiccator at a temperature that will not cause decomposition of the compound.

-

Weigh the dish with the dry residue.

Calculation:

-

Weight of solute: (Weight of dish with residue) - (Weight of empty dish)

-

Solubility (g/L): (Weight of solute in g) / (Volume of filtrate in L)

-

Solubility (mol/L): (Solubility in g/L) / (Molar mass of this compound)

This method is suitable for compounds that have a chromophore and absorb in the UV-Vis spectrum. It is a high-throughput alternative to the gravimetric method.[4]

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute is then determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Preparation:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-5).

-

Carefully withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the aliquot with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

The Hurd-Mori synthesis is a common method for the preparation of 1,2,3-thiadiazoles from hydrazones using thionyl chloride.[5][6]

Caption: Hurd-Mori synthesis of this compound.

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.[7][8]

Caption: General workflow for solubility determination.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

Methodological & Application

The Versatile Building Block: Applications and Protocols of 5-Cyano-1,2,3-thiadiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Cyano-1,2,3-thiadiazole is a versatile heterocyclic building block in organic synthesis, prized for its reactive nitrile group and the inherent biological activity associated with the 1,2,3-thiadiazole core. This five-membered aromatic ring, containing one sulfur and three nitrogen atoms, serves as a valuable scaffold for the synthesis of a diverse array of more complex heterocyclic systems and functionalized molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties, making it a molecule of significant interest in drug discovery and development.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic precursor. The information is intended to guide researchers in leveraging the unique chemical reactivity of this compound to construct novel molecular architectures with potential therapeutic applications.

Application Notes

The synthetic utility of this compound primarily revolves around the chemical transformations of its cyano group. This functionality can be readily converted into other key functional groups or can participate in cyclization reactions to afford fused heterocyclic systems.

Key Synthetic Transformations:

-

Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to yield 1,2,3-thiadiazole-5-carboxylic acid. This carboxylic acid derivative is a crucial intermediate for the synthesis of amides, esters, and other acyl derivatives, further expanding the molecular diversity accessible from the parent nitrile.

-

Reduction to Amine: The nitrile can be reduced to a primary amine, 5-(aminomethyl)-1,2,3-thiadiazole, using various reducing agents. This transformation introduces a basic center and a key nucleophilic handle for further functionalization, such as in the synthesis of amides, sulfonamides, and for the construction of larger molecules through reductive amination.

-

Cycloaddition Reactions to form Tetrazoles: The electron-withdrawing nature of the 1,2,3-thiadiazole ring activates the cyano group for [3+2] cycloaddition reactions with azides to form 5-(1H-tetrazol-5-yl)-1,2,3-thiadiazole derivatives.[3] Tetrazoles are known bioisosteres of carboxylic acids and are prevalent in many marketed drugs.

-

Precursor for Fused Heterocycles: The cyano group, often in conjunction with an adjacent functional group, can participate in intramolecular cyclization reactions to construct fused heterocyclic systems, such as pyrimido[4,5-d][1][3][4]thiadiazoles. These fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for specific biological interactions.

Biological Significance of Derivatives:

The 1,2,3-thiadiazole scaffold itself is a "privileged" structure in medicinal chemistry, known to impart a range of biological activities.[1] Derivatives synthesized from this compound have shown promise as:

-

Anticancer Agents: Certain 1,2,3-thiadiazole derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[1]

-

Antiviral Agents: The scaffold has been incorporated into molecules with potent antiviral activity, including against HIV.[1]

-

Antimicrobial and Antifungal Agents: A variety of substituted thiadiazoles have demonstrated broad-spectrum antimicrobial and antifungal properties.[2]

The ability to readily modify the 5-position of the 1,2,3-thiadiazole ring through the versatile chemistry of the cyano group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following protocols are representative examples of the synthetic transformations of this compound. Researchers should adapt these procedures as necessary based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazoles

This protocol describes a high-yield, transition-metal-free synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides, which can be considered precursors to the core this compound scaffold.[5]

Reaction Scheme:

Figure 1: Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazoles.

Materials:

-

2-Cyanothioacetamide derivative

-

Sulfonyl azide (e.g., tosyl azide or benzenesulfonyl azide)

-

Base (e.g., pyridine, triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-cyanothioacetamide (1.0 eq) in the anhydrous aprotic solvent.

-

Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of the sulfonyl azide (1.0 - 1.1 eq) in the anhydrous aprotic solvent to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-4-cyano-1,2,3-thiadiazole.

Quantitative Data:

| Starting Material (2-Cyanothioacetamide) | Product (5-Amino-4-cyano-1,2,3-thiadiazole) | Yield (%) | Reference |

| 2-Cyano-N,N-dimethylthioacetamide | 5-(Dimethylamino)-4-cyano-1,2,3-thiadiazole | 85 | [5] |

| 2-Cyano-N-phenylthioacetamide | 5-(Phenylamino)-4-cyano-1,2,3-thiadiazole | 78 | [5] |

Protocol 2: [3+2] Cycloaddition of this compound with Sodium Azide to form a Tetrazole

This protocol describes the conversion of a nitrile to a tetrazole, a common transformation for cyano-substituted heterocycles.[3]

Reaction Scheme:

Figure 2: Synthesis of 5-(1H-Tetrazol-5-yl)-1,2,3-thiadiazole.

Materials:

-

This compound

-

Sodium azide (NaN₃) - Caution: Azides are explosive and toxic. Handle with extreme care.

-

Lewis acid catalyst (e.g., zinc chloride, ammonium chloride)

-

Solvent (e.g., N,N-dimethylformamide (DMF), water)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the Lewis acid catalyst (0.1 - 1.0 eq) to the solution.

-

Carefully add sodium azide (1.1 - 1.5 eq) in portions.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by adding an acidic aqueous solution (e.g., dilute HCl) to neutralize any remaining azide and protonate the tetrazole.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 5-(1H-tetrazol-5-yl)-1,2,3-thiadiazole.

Quantitative Data:

| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | ZnBr₂ | Water | 100 | 12 | 92 | [6] |

| Acetonitrile | ZnBr₂ | Water | 100 | 24 | 85 | [6] |

| This compound | ZnCl₂ | DMF | 100 | 18 | Estimated >80% | [3][7] |

Note: The yield for this compound is an estimation based on similar reactions, as a specific literature value was not found.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a gateway to a wide range of functionalized molecules and complex heterocyclic systems. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this scaffold. The continued investigation into the synthetic applications of this compound is expected to yield novel compounds with significant potential in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures [mdpi.com]

Application of 5-Cyano-1,2,3-thiadiazole in Agrochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction